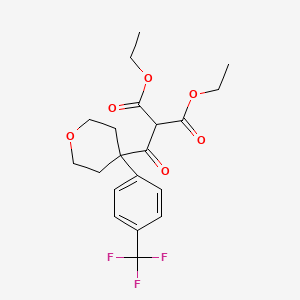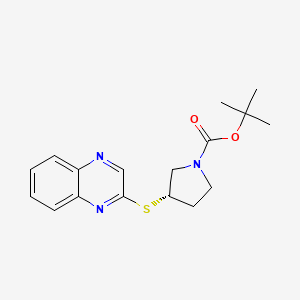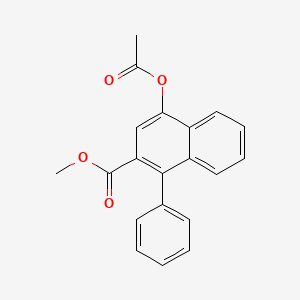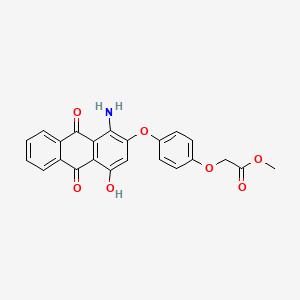
2-Trimethylsilyl-1,3-thiazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Trimethylsilyl-1,3-thiazole-5-carbaldehyde is a heterocyclic compound containing a thiazole ring substituted with a trimethylsilyl group and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trimethylsilyl-1,3-thiazole-5-carbaldehyde typically involves the reaction of 2-trimethylsilylthiazole with a suitable formylating agent. One common method is the Vilsmeier-Haack reaction, where 2-trimethylsilylthiazole is treated with a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl group at the 5-position of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Trimethylsilyl-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used to replace the trimethylsilyl group under appropriate conditions.
Major Products Formed
Oxidation: 2-Trimethylsilyl-1,3-thiazole-5-carboxylic acid.
Reduction: 2-Trimethylsilyl-1,3-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Trimethylsilyl-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Its derivatives may exhibit biological activity and can be used in the development of pharmaceuticals and agrochemicals.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Trimethylsilyl-1,3-thiazole-5-carbaldehyde depends on its specific application. In chemical reactions, the trimethylsilyl group can act as a protecting group or a leaving group, facilitating various transformations. The aldehyde group can participate in nucleophilic addition reactions, forming intermediates that can undergo further transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thiazolecarboxaldehyde: Similar structure but lacks the trimethylsilyl group.
2-(Trimethylsilyl)thiazole: Similar structure but lacks the aldehyde group.
1,3-Thiazole-2-carbaldehyde: Similar structure but with different substitution pattern.
Eigenschaften
Molekularformel |
C7H11NOSSi |
|---|---|
Molekulargewicht |
185.32 g/mol |
IUPAC-Name |
2-trimethylsilyl-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C7H11NOSSi/c1-11(2,3)7-8-4-6(5-9)10-7/h4-5H,1-3H3 |
InChI-Schlüssel |
BVMFXYKBPKPCTB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=NC=C(S1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















